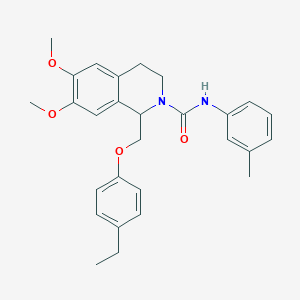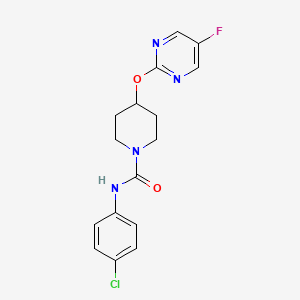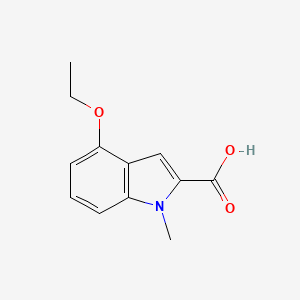![molecular formula C24H18FN3O3S B2477664 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428348-60-0](/img/no-structure.png)
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Potential in Treating Sex-Hormone-Dependent Diseases
Research has identified thieno[2,3-d]pyrimidine-2,4-dione derivatives, similar in structure to the queried compound, as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, such as TAK-013, demonstrate high binding affinity and antagonistic activity, making them potential candidates for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Applications in Synthetic Chemistry
A study on microwave-assisted synthesis of fused heterocycles, including thieno[2,3-d]pyrimidine-2,4-dione derivatives, reveals the potential of these compounds in the development of new synthetic methodologies. The incorporation of trifluoromethyl groups in these heterocycles could lead to diverse applications in synthetic chemistry (Shaaban, 2008).
Anticancer Activity
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their anticancer properties. Certain compounds, derived from a similar chemical structure, have shown effectiveness in inhibiting topoisomerase-I enzyme, demonstrating potential as anticancer agents (Kumar & Sharma, 2022).
Bioactive Compounds Synthesis
Research has also focused on synthesizing bioactive compounds using thieno[2,3-d]pyrimidine as a core structure. These derivatives have shown a range of biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, and antileukemia properties (El-Gazzar, Hussein, & Aly, 2006).
Development of Non-Peptide GnRH Antagonists
Another study highlighted the development of non-peptide GnRH antagonists using thieno[2,3-d]pyrimidine-2,4-dione derivatives. These compounds, like TAK-385, showed high potency and oral activity, suggesting their potential in clinical applications for treating disorders related to gonadotropin-releasing hormone (Miwa et al., 2011).
Herbicidal Applications
A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which are structurally related to the queried compound, indicated significant herbicidal activities. This suggests potential agricultural applications of thieno[3,2-d]pyrimidine-2,4-dione derivatives in controlling weed growth (Huazheng, 2013).
Safety And Hazards
This would include information about any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve speculation or predictions about potential future research directions or applications for the compound.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Eigenschaften
CAS-Nummer |
1428348-60-0 |
|---|---|
Produktname |
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C24H18FN3O3S |
Molekulargewicht |
447.48 |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
RKNLRPYWWZXPMT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)